Cas no 43142-77-4 (Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate)

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate
- 4-chloro-3-formyl-indole-2-carboxylic acid ethyl ester
- BB 0249890
- 3-Formyl-4-chloro-1H-indole-2-carboxylic acid ethyl ester
- 4-Chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester
-
- MDL: MFCD05227896
- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3
- InChIKey: DXHOFZWIZXPWOG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C(C=O)=C(C(=O)OCC)N2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 310
- XLogP3: 2.7
- トポロジー分子極性表面積: 59.2
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223052-1g |
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, 95% min |
43142-77-4 | 95% | 1g |
$630.00 | 2023-09-09 | |
Matrix Scientific | 223052-5g |
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, 95% min |
43142-77-4 | 95% | 5g |
$1995.00 | 2023-09-09 |
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylateに関する追加情報
Comprehensive Guide to Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate (CAS No. 43142-77-4): Properties, Applications, and Market Insights
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate (CAS No. 43142-77-4) is a specialized indole derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro and formyl functional groups, serves as a versatile intermediate in organic synthesis. Its molecular formula, C12H10ClNO3, and molecular weight of 251.67 g/mol make it a valuable building block for heterocyclic chemistry.
The growing interest in indole-based compounds like Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate stems from their role in developing bioactive molecules. Researchers frequently search for "indole derivatives in drug discovery" or "chloro-substituted indole synthesis," highlighting its relevance in modern medicinal chemistry. This compound's formyl group offers a reactive site for further functionalization, making it a hotspot for structure-activity relationship (SAR) studies.
In the pharmaceutical sector, Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate is explored for its potential in designing kinase inhibitors and anti-inflammatory agents. Recent publications on "indole scaffolds in cancer research" underscore its importance. The compound's chloro substituent enhances its electron-withdrawing properties, which is critical for optimizing drug-like properties. Its ethyl ester moiety also improves solubility, a key factor in drug formulation.
From a synthetic perspective, this compound is often discussed in queries like "how to synthesize ethyl indole-2-carboxylates" or "formylation of indole derivatives." Its preparation typically involves Vilsmeier-Haack formylation of 4-chloroindole precursors, followed by esterification. The purity of Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate is crucial for downstream applications, with HPLC and NMR being standard quality control methods.
The agrochemical industry also leverages this compound for developing crop protection agents. Searches for "indole-based pesticides" or "chloroindole derivatives in agriculture" reflect this trend. Its heterocyclic core mimics natural plant growth regulators, offering eco-friendly alternatives to traditional pesticides. Regulatory agencies emphasize the need for green chemistry approaches, aligning with this compound's potential.
Market trends indicate rising demand for high-purity indole intermediates like Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, driven by pharmaceutical outsourcing. Suppliers often highlight "CAS 43142-77-4 availability" or "custom synthesis of indole esters" to attract B2B clients. The compound's stability under standard storage conditions (2-8°C, inert atmosphere) ensures long-term usability, a frequently asked question in procurement forums.
In analytical chemistry, this compound serves as a reference standard for method development. Researchers investigating "LC-MS analysis of indoles" or "chromatographic separation of halogenated heterocycles" rely on its well-defined spectral properties. Its UV absorption maxima (~290 nm) and fragmentation patterns in mass spectrometry are well-documented, aiding in method validation.
Future research directions for Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate include exploring its catalytic applications and material science uses. Emerging topics like "indole-based OLED materials" or "organocatalysts from heterocycles" suggest expanding applications beyond life sciences. Its structural modularity allows for diverse chemical modifications, keeping it relevant in interdisciplinary studies.
For laboratories handling this compound, proper material safety data sheets (MSDS) should be consulted, though it's classified as non-hazardous under normal use. Common queries about "handling indole carboxylates" emphasize wearing standard PPE and avoiding prolonged exposure. The compound's low ecotoxicity profile makes it preferable for sustainable research initiatives.
In summary, Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate (CAS No. 43142-77-4) represents a multifaceted tool for researchers. Its balanced reactivity and stability, combined with broad applicability across drug discovery, agrochemistry, and materials science, secure its position as a valuable chemical building block. As synthetic methodologies advance, this compound will continue enabling innovations at the intersection of chemistry and biology.
43142-77-4 (Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate) Related Products
- 33556-04-6(methyl 4-amino-2-methoxybenzoate hydrochloride)
- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)
- 5330-97-2(N-Hydroxy-2-phenyl-acetamide)
- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)
- 2877650-62-7(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine)
- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)
- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)




